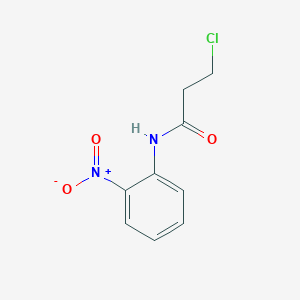

3-chloro-N-(2-nitrophenyl)propanamide

Description

BenchChem offers high-quality 3-chloro-N-(2-nitrophenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(2-nitrophenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(2-nitrophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c10-6-5-9(13)11-7-3-1-2-4-8(7)12(14)15/h1-4H,5-6H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULRZGMBDVZDSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-chloro-N-(2-nitrophenyl)propanamide chemical properties

An In-Depth Technical Guide to 3-chloro-N-(2-nitrophenyl)propanamide: Synthesis, Characterization, and Reactivity Profile

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 3-chloro-N-(2-nitrophenyl)propanamide, a molecule of interest in synthetic and medicinal chemistry. Due to the limited direct literature on this specific compound, this document leverages established principles of organic chemistry to detail a robust synthesis protocol, predict its physicochemical and spectroscopic properties, and explore its potential reactivity and applications. The methodologies are presented with a focus on causality and self-validating experimental design, intended for researchers, scientists, and drug development professionals.

Introduction and Molecular Overview

3-chloro-N-(2-nitrophenyl)propanamide is a bifunctional organic compound incorporating three key chemical motifs: an electrophilic chloropropyl chain, a central amide linkage, and an electron-deficient nitroaromatic ring. This unique combination suggests its potential utility as a versatile intermediate in organic synthesis, particularly as a covalent modifier or a scaffold for creating more complex molecular architectures. The presence of the ortho-nitro group significantly influences the electronic properties of the amide and the aromatic ring, modulating reactivity and dictating potential metabolic pathways in biological systems. This guide serves as a foundational resource for researchers looking to synthesize, characterize, and utilize this compound in their work.

Predicted Physicochemical and Safety Data

Predictive data for 3-chloro-N-(2-nitrophenyl)propanamide has been generated based on its constituent functional groups and comparison with structurally analogous compounds. These values provide a baseline for experimental design and safety considerations.

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₉H₉ClN₂O₃ | Elemental Composition |

| Molecular Weight | 228.63 g/mol | Elemental Composition |

| Appearance | Likely a pale yellow to orange crystalline solid | Based on related nitroaromatic compounds |

| Melting Point | 90-100 °C (estimated) | Similar to related N-aryl amides |

| Solubility | Sparingly soluble in water; soluble in acetone, ethyl acetate, DCM, DMSO, DMF | General solubility of polar organic compounds |

| CAS Number | 104593-55-7 | From available chemical databases |

Safety & Handling Precautions:

-

Toxicity: Assumed to be toxic and an irritant. Nitroaromatic compounds can be readily absorbed through the skin and may cause methemoglobinemia. Alkylating agents (like the chloropropyl group) are often associated with mutagenic properties.

-

Handling: Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Synthesis and Purification

The most direct and logical pathway for the synthesis of 3-chloro-N-(2-nitrophenyl)propanamide is the acylation of 2-nitroaniline with 3-chloropropanoyl chloride. This is a standard nucleophilic acyl substitution reaction.

Synthesis Workflow

Caption: Proposed synthesis workflow for 3-chloro-N-(2-nitrophenyl)propanamide.

Detailed Experimental Protocol

Materials:

-

2-Nitroaniline (1.0 eq)

-

3-Chloropropanoyl chloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate & Hexanes (for chromatography/recrystallization)

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add 2-nitroaniline (1.0 eq).

-

Dissolution: Dissolve the 2-nitroaniline in anhydrous DCM (approx. 0.2 M concentration). Add triethylamine (1.2 eq) to the solution. The base is crucial to neutralize the HCl byproduct of the reaction.

-

Cooling: Cool the flask to 0 °C in an ice-water bath. This is done to control the exothermicity of the acylation reaction.

-

Acylation: Dissolve 3-chloropropanoyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 20-30 minutes.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ (to remove unreacted acyl chloride and acidic impurities), and finally with brine (to reduce the amount of dissolved water in the organic phase).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Recrystallization: The resulting crude solid can be recrystallized from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.

-

Column Chromatography: If recrystallization is ineffective, purify the crude product via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Spectroscopic Characterization Profile (Predicted)

The identity and purity of the synthesized compound must be confirmed by spectroscopic methods. Below are the predicted key features.

| Technique | Predicted Observations and Rationale |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.2 ppm (d, 1H): Aromatic proton ortho to the nitro group. δ ~7.7-7.2 ppm (m, 3H): Remaining aromatic protons. δ ~9.0 ppm (s, 1H, broad): Amide N-H proton; position can be variable and may exchange with D₂O. δ ~3.9 ppm (t, 2H): Methylene group adjacent to the chlorine (-CH₂Cl). δ ~2.9 ppm (t, 2H): Methylene group adjacent to the carbonyl (-CH₂CO-). The splitting pattern (triplets, t) for the aliphatic protons is due to coupling with the adjacent methylene group. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~169 ppm: Amide carbonyl carbon. δ ~145 ppm: Aromatic carbon bearing the nitro group. δ ~135-120 ppm: Remaining aromatic carbons. δ ~40 ppm: Carbon bearing the chlorine (C-Cl). δ ~38 ppm: Carbon adjacent to the carbonyl (C-CO). |

| FT-IR (ATR) | ~3300 cm⁻¹: N-H stretch (amide). ~1680 cm⁻¹: C=O stretch (amide I band). ~1570 cm⁻¹ & ~1350 cm⁻¹: Asymmetric and symmetric N-O stretches of the nitro group. ~750 cm⁻¹: C-Cl stretch. |

| Mass Spec. (ESI+) | [M+H]⁺ at m/z 229.0: Corresponding to the protonated molecule. [M+Na]⁺ at m/z 251.0: Corresponding to the sodium adduct. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of ~3:1) would be a key diagnostic feature. |

Reactivity and Synthetic Potential

The molecule's structure allows for several distinct classes of chemical transformations, making it a valuable synthetic intermediate.

Key Reactivity Pathways

Caption: Major reactivity pathways for 3-chloro-N-(2-nitrophenyl)propanamide.

A. Nucleophilic Substitution at the Chloropropyl Chain: The C-Cl bond is susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, azides, cyanides) via an Sₙ2 mechanism. This allows for the introduction of diverse functional groups, making the compound a useful scaffold for building libraries of analogues for structure-activity relationship (SAR) studies in drug discovery.

B. Reduction of the Nitro Group: The ortho-nitro group can be selectively reduced to an amine using standard conditions, such as tin(II) chloride in HCl, or catalytic hydrogenation (H₂, Pd/C). This transformation is fundamental as it unmasks a nucleophilic aniline group, opening up a host of subsequent synthetic possibilities.

C. Intramolecular Cyclization: Following the reduction of the nitro group to an amine, the newly formed nucleophilic amine is perfectly positioned to displace the chlorine atom at the end of the propyl chain via an intramolecular Sₙ2 reaction. This would lead to the formation of a seven-membered heterocyclic ring, specifically a benzodiazepine-like scaffold. Such scaffolds are privileged structures in medicinal chemistry, known for their diverse biological activities.

Potential Applications in Research and Development

-

Covalent Probe Development: The electrophilic chloropropyl group can act as a "warhead" to form covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in proteins. This makes it a candidate for developing targeted covalent inhibitors or activity-based probes.

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used as a fragment for screening against biological targets. Hits can be further elaborated using the reactivity handles described above.

-

Heterocyclic Synthesis: It is an excellent precursor for the synthesis of nitrogen-containing heterocycles, particularly benzodiazepine derivatives, which are of significant interest in CNS drug discovery.

Conclusion

While not a widely commercialized or studied compound, 3-chloro-N-(2-nitrophenyl)propanamide presents a compelling profile for chemical research. Its synthesis is straightforward, and its trifunctional nature provides a rich platform for chemical diversification. This guide provides the necessary foundational knowledge—from synthesis and characterization to reactivity and potential applications—to empower researchers to effectively utilize this versatile chemical building block in their synthetic and medicinal chemistry programs.

References

-

PubChem. 3-Chloro-N-(2-nitrophenyl)propanamide. National Center for Biotechnology Information. [Link]

-

Centers for Disease Control and Prevention (CDC). Nitroanilines. NIOSH Pocket Guide to Chemical Hazards. [Link]

-

Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989. (A general reference for the described chemical transformations). A representative online source for this reaction is Organic Syntheses. [Link]

-

Reddy, P. P., & V, P. A comprehensive review on the synthesis and therapeutic importance of 1,4-benzodiazepine. European Journal of Pharmaceutical and Medical Research, 2017. [Link]

Technical Monograph: 3-Chloro-N-(2-nitrophenyl)propanamide

A Bifunctional Synthon for N-Heterocyclic Scaffolds[1]

Executive Summary

3-Chloro-N-(2-nitrophenyl)propanamide (CAS: 2790-97-8) represents a critical intermediate in the synthesis of fused nitrogen heterocycles, specifically the quinoxalinone and dihydroquinolinone classes.[1] As a bifunctional molecule featuring an electrophilic alkyl chloride and a reducible nitroarene, it serves as a "masked" nucleophile-electrophile system.[1]

This guide provides a rigorous technical analysis of its synthesis, reactivity profile, and application in pharmaceutical development. It moves beyond standard catalog data to offer process-chemistry insights required for scalable synthesis and downstream derivatization.[1]

Chemical Identity & Structural Analysis

| Property | Data |

| IUPAC Name | 3-chloro-N-(2-nitrophenyl)propanamide |

| CAS Registry Number | 2790-97-8 |

| Molecular Formula | C₉H₉ClN₂O₃ |

| Molecular Weight | 228.63 g/mol |

| SMILES | ClCCC(=O)Nc1ccccc1[O-] |

| Appearance | Pale yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM; Insoluble in Water |

Electronic Characterization

The molecule is defined by two competing electronic domains:[1]

-

The Amide Linkage: The amide nitrogen is significantly deactivated by the ortho-nitro group (strong electron-withdrawing group, EWG), reducing its nucleophilicity and making the amide bond susceptible to base-catalyzed hydrolysis if not handled correctly.[1]

-

The

-Chloro Chain: The terminal alkyl chloride is a moderate electrophile.[1] It is positioned perfectly for intramolecular cyclization reactions post-reduction of the nitro group.[1]

Synthetic Methodology

The Challenge of Ortho-Nitroanilines

Synthesizing this amide is not trivial due to the low nucleophilicity of 2-nitroaniline .[1] The electron-withdrawing nitro group pulls density from the amine, and the steric bulk at the ortho position hinders attack. Standard Schotten-Baumann conditions (aqueous base) often fail or give low yields due to competitive hydrolysis of the acid chloride.

Optimized Protocol: Anhydrous Acylation To ensure high conversion, the reaction must be driven by a strong electrophile (3-chloropropanoyl chloride) in an anhydrous environment with a non-nucleophilic base.

Step-by-Step Experimental Protocol

Reagents:

-

Substrate: 2-Nitroaniline (1.0 equiv)

-

Reagent: 3-Chloropropanoyl chloride (1.1 equiv)[1]

-

Base: Triethylamine (TEA) or Pyridine (1.2 equiv)

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Procedure:

-

Preparation: Charge a flame-dried 3-neck flask with 2-nitroaniline and anhydrous DCM under nitrogen atmosphere.

-

Base Addition: Add TEA via syringe. The solution may darken slightly. Cool the mixture to 0°C.

-

Acylation: Add 3-chloropropanoyl chloride dropwise over 30 minutes. Note: This reaction is exothermic.[1] Control internal temperature < 5°C to prevent bis-acylation or elimination to acrylamide.[1]

-

Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes).[1]

-

Workup (Critical):

-

Purification: Recrystallize from Ethanol/Water (9:1) to yield yellow needles.[1]

Reaction Mechanism & Workflow Visualization

The following diagram illustrates the synthesis pathway and the critical "decision point" where the molecule can either degrade (hydrolysis) or form the target product.

Figure 1: Synthetic workflow emphasizing temperature control to avoid beta-elimination side products.

Reactivity Profile & Downstream Applications

The primary value of 3-chloro-N-(2-nitrophenyl)propanamide lies in its ability to undergo Reductive Cyclization .[1] This is a cascade sequence used to generate 3,4-dihydroquinoxalin-2(1H)-ones , a scaffold found in various bioactive compounds (e.g., glutamate receptor antagonists, kinase inhibitors).

Pathway: The "Reduction-Cyclization" Cascade[1]

-

Step 1: Nitro Reduction. The nitro group is reduced to an amine (aniline) using Fe/NH₄Cl, SnCl₂, or H₂/Pd-C.

-

Step 2: Intramolecular Alkylation. The newly formed primary amine attacks the terminal alkyl chloride (intramolecular S_N2).[1]

-

Result: Formation of a 6-membered heterocycle (Quinoxalinone).[1]

Figure 2: The dominant application pathway transforming the linear amide into a fused heterocycle.

Safety & Handling

-

Lachrymator Warning: The starting material, 3-chloropropanoyl chloride, is a potent lachrymator and causes severe skin burns.[1] All transfers must occur in a fume hood.[1]

-

Nitroaniline Toxicity: 2-nitroaniline is toxic if inhaled or absorbed through the skin (methemoglobinemia risk).[1] Double-gloving (Nitrile) is recommended.[1]

-

Waste Disposal: Chlorinated organic waste.[1] Do not mix with strong alkalis as this may induce rapid polymerization of acrylamide byproducts.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101068, 3-Chloro-2-nitroaniline (Precursor Analysis). Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of Quinoxalinones via Reductive Cyclization. (General Methodology Reference). Retrieved from [Link]

Sources

3-Chloro-N-(2-nitrophenyl)propanamide: Chemical Biology, Reactivity Profiling, and Synthetic Utility

Executive Summary

3-Chloro-N-(2-nitrophenyl)propanamide (CAS: 2790-97-8) acts as a pivotal "dual-function" molecular probe in drug discovery. While often categorized primarily as a synthetic intermediate for 3,4-dihydroquinolin-2(1H)-ones , its structural integrity reveals significant intrinsic biological potential as a latent covalent inhibitor (pro-electrophile) .

This technical guide analyzes the compound’s utility in two distinct domains:

-

Medicinal Chemistry: As a precursor for "privileged scaffolds" (quinolinones) used in antipsychotic and anticancer research.

-

Chemical Biology: As a cysteine-targeting warhead that activates via an elimination-addition mechanism to inhibit enzymes such as cysteine proteases.

Part 1: Pharmacophore & Reactivity Profiling

The "Pro-Electrophile" Mechanism

Unlike direct Michael acceptors (e.g., acrylamides), 3-chloropropanamides are relatively stable in neutral media but undergo elimination of HCl under physiological conditions (pH 7.4) or enzymatic catalysis to generate a reactive acrylamide species.

-

Warhead: 3-chloropropionyl group.

-

Mechanism: Elimination-Addition (E-A).

-

Target: Nucleophilic cysteine thiolates (

) in protein active sites.

This "in situ" activation offers a kinetic advantage: it reduces off-target toxicity compared to highly reactive acrylamides, allowing the molecule to diffuse into tissues before activating.

The Nitro-Aromatic Moiety

The ortho-nitro group serves two roles:

-

Electronic Modulation: It withdraws electrons from the amide nitrogen, increasing the acidity of the amide proton and facilitating the cyclization reactions described in Part 2.

-

Hypoxia Selectivity: In hypoxic tumor microenvironments, the nitro group can be enzymatically reduced by nitroreductases to a hydroxylamine or amine, potentially triggering cytotoxicity or fluorescence quenching changes.

Pathway Visualization: Activation & Binding

The following diagram illustrates the divergent pathways of the compound: intrinsic cysteine alkylation versus synthetic cyclization.

Figure 1: Divergent reactivity pathways.[1] The compound acts as a latent electrophile in biology (top path) or a cyclization precursor in synthesis (bottom path).

Part 2: Synthetic Utility as a Bioactive Precursor

The Quinolinone Connection

The primary industrial and research application of 3-chloro-N-(2-nitrophenyl)propanamide is its conversion into 8-nitro-3,4-dihydroquinolin-2(1H)-one . This cyclization creates the dihydroquinolinone scaffold, a structure found in:

-

Aripiprazole (Abilify): Antipsychotic (D2 partial agonist).

-

Cilostazol: Phosphodiesterase III inhibitor.

-

Anticancer Agents: Quinolinone derivatives exhibit cytotoxicity against MCF-7 and HeLa cell lines by inhibiting tubulin polymerization.

Cyclization Protocol (Microwave-Assisted)

Traditional Friedel-Crafts alkylation uses stoichiometric AlCl

Optimized Workflow:

-

Solvent: DMF or neat (solvent-free).

-

Catalyst: Anhydrous AlCl

(reduced equivalents) or solid acid catalysts. -

Conditions: Microwave irradiation at 120°C for 10–20 minutes.

-

Outcome: Intramolecular alkylation displaces the chloride, forming the six-membered lactam ring.

Part 3: Biological Screening & Experimental Protocols

Therapeutic Areas for Screening

Researchers should screen this compound in the following assays, treating it as a Covalent Fragment :

-

SARS-CoV-2 3CL Protease: The 3-chloropropionamide warhead targets Cys145.

-

Kinase Cysteinome Profiling: Targets kinases with non-catalytic cysteines (e.g., EGFR C797, BTK C481).

-

Antibacterial (ESKAPE pathogens): Nitro-aromatics often show bacteriostatic activity against K. pneumoniae and S. aureus.

Protocol: Glutathione (GSH) Reactivity Assay

To validate the "pro-electrophile" hypothesis, you must determine the half-life (

Objective: Measure the rate of chloride displacement by thiol.

| Step | Action | Technical Note |

| 1. Preparation | Dissolve compound (10 mM) in DMSO. Prepare GSH (10 mM) in PBS (pH 7.4). | Fresh GSH is critical to avoid oxidation to GSSG. |

| 2. Incubation | Mix Compound:GSH in a 1:10 ratio (pseudo-first-order conditions). Incubate at 37°C. | High GSH mimics cytosolic conditions (1-10 mM). |

| 3. Sampling | Aliquot at t = 0, 15, 30, 60, 120 min. Quench with 1% Formic Acid. | Acidification stops the nucleophilic attack. |

| 4. Analysis | Analyze via LC-MS/MS. | Monitor loss of parent ion [M+H]+ and appearance of GSH-adduct. |

| 5. Validation | Look for mass shift: +307 Da (GSH) - 36 Da (HCl). | Net mass shift is usually +271 Da for replacement. |

Part 4: Technical Data Summary

| Property | Value/Description | Relevance |

| Molecular Weight | 228.63 g/mol | Fragment-like; suitable for FBDD (Fragment-Based Drug Discovery). |

| LogP (Predicted) | ~1.8 – 2.2 | Good membrane permeability; Lipinski compliant. |

| Electrophilicity | Moderate (Latent) | Requires activation; lower systemic toxicity than acrylamides. |

| Metabolic Risk | Nitro-reduction | Potential for Ames positive results (genotoxicity) due to nitro-amine conversion. |

| Key Resonance | 1H NMR: Triplet ~3.8 ppm ( | Diagnostic peak for monitoring chloride displacement. |

References

-

BenchChem. (2025).[3] Biological Activities and Pharmacological Potential of 3-Chloro-N-(2-fluorophenyl)propanamide and Related Analogs.[4]Link

-

National Institutes of Health (NIH). (2022). Discovery of novel SARS-CoV-2 3CL protease covalent inhibitors using deep learning-based screen.Link

-

Organic Chemistry Portal. (2023). Synthesis of 3,4-dihydroquinolin-2(1H)-ones.[2][5][6]Link

-

MDPI. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones.Link

-

ResearchGate. (2020). 3CLpro inhibitors that form a covalent bond with 3CLpro via Michael acceptors.[7]Link

Sources

- 1. Cytotoxic actions of 2,2-dibromo-3-nitrilopropionamide, a biocide in hydraulic fracturing fluids, on rat thymocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-chloro-N-(2-fluorophenyl)propanamide|CAS 349097-66-1 [benchchem.com]

- 5. Dihydroquinolinone synthesis [organic-chemistry.org]

- 6. Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides [mdpi.com]

- 7. researchgate.net [researchgate.net]

Strategic Sourcing & Technical Profile: 3-Chloro-N-(2-nitrophenyl)propanamide

This technical guide provides a comprehensive analysis of the procurement, quality assessment, and application of 3-chloro-N-(2-nitrophenyl)propanamide (CAS 2790-97-8).[1] It is designed for medicinal chemists and sourcing managers requiring field-proven protocols rather than generic catalog data.[1]

Executive Technical Summary

3-chloro-N-(2-nitrophenyl)propanamide is a critical electrophilic building block used primarily in the synthesis of fused nitrogen heterocycles, specifically 1,5-benzodiazepines and quinoxalines .[1] Its structural duality—possessing a deactivated aniline core (due to the ortho-nitro group) and a reactive alkyl chloride tail—makes it a "gateway" intermediate.

For drug development professionals, the value of this compound lies in its latent reactivity. The nitro group serves as a masked amine; once reduced, it triggers an intramolecular cyclization to form the diazepine core, a scaffold found in various anticonvulsants, anti-anxiety agents, and viral reverse transcriptase inhibitors.

Key Chemical Identifiers

| Attribute | Specification |

| CAS Number | 2790-97-8 |

| IUPAC Name | 3-chloro-N-(2-nitrophenyl)propanamide |

| Molecular Formula | C |

| Molecular Weight | 228.63 g/mol |

| SMILES | ClCCC(=O)Nc1ccccc1[O-] |

| Physical State | Pale yellow to off-white solid |

| Melting Point | 94–98 °C (varies by purity/polymorph) |

Synthesis Logic & Downstream Utility

Understanding the synthesis of this intermediate is prerequisite to evaluating supplier quality. The presence of specific impurities in the commercial material is a direct fingerprint of the manufacturing route utilized.

The "Deactivated Nucleophile" Challenge

The synthesis involves the acylation of 2-nitroaniline with 3-chloropropionyl chloride .[1]

-

The Problem: The ortho-nitro group is strongly electron-withdrawing, significantly reducing the nucleophilicity of the aniline nitrogen.[1]

-

The Consequence: Reactions are often sluggish, leading to incomplete conversion.

-

The Impurity Risk: Commercial batches frequently contain 1–5% unreacted 2-nitroaniline , which is difficult to separate due to similar solubility profiles.[1]

Mechanism of Action: The Cyclization Pathway

The following Graphviz diagram illustrates the synthesis of the intermediate and its critical downstream application: the formation of the 1,5-benzodiazepine core.[1]

Figure 1: Synthetic pathway from raw materials to the 1,5-benzodiazepine scaffold, highlighting the critical cyclization step.[1]

Market Landscape: Suppliers & Pricing Tiers

The market is bifurcated between catalog suppliers (high price, small pack) and contract manufacturing organizations (CMOs) offering bulk synthesis.

Sourcing Matrix

| Tier | Supplier Type | Typical Pack Size | Estimated Price Range (USD) | Primary Use Case |

| Tier 1 | Catalog Aggregators (e.g., BLD Pharm, ChemScene, Matrix Scientific) | 1g – 25g | $80 – $150 / 5g | Early-stage screening, reference standards.[1] High purity (>97%) guaranteed. |

| Tier 2 | Specialty Vendors (e.g., Thoreauchem, ChemicalBook verified) | 25g – 100g | $300 – $600 / 100g | Pilot scale-up, process optimization. |

| Tier 3 | Custom Synthesis (CMO) (e.g., Appchem, Chinese CMOs) | 1kg+ | Inquire (Volumetric) | GMP production. Price drops significantly ( |

Procurement Protocol: Validating a New Supplier

Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor. The following self-validating workflow ensures material integrity:

-

Visual Inspection: The compound should be a pale yellow solid . Dark orange or brown coloration indicates oxidation or high residual nitroaniline.

-

Solubility Check: Dissolve 10mg in 1mL DMSO. It should be clear. Turbidity often indicates polymerized byproducts or inorganic salts from the acylation step.

-

The "Nitroaniline" Stress Test (TLC/HPLC):

-

Run a TLC (Hexane:Ethyl Acetate 3:1).

-

Critical: Spot authentic 2-nitroaniline alongside your sample.

-

Reasoning: 2-nitroaniline is a common impurity that can poison downstream reduction catalysts (e.g., Pd/C) by coordinating strongly to the metal center.[1]

-

Quality Critical to Quality (CTQ) Attributes

When reviewing supplier specifications, prioritize the following metrics over simple "purity."

| Parameter | Acceptance Criteria | Scientific Rationale |

| HPLC Purity | ≥ 97.0% (Area %) | Lower purity often masks unreacted aniline, which competes in downstream reactions.[1] |

| 2-Nitroaniline | < 0.5% | Crucial: Higher levels inhibit catalytic hydrogenation steps used for ring closure.[1] |

| Water Content | < 1.0% | Excess moisture hydrolyzes the terminal alkyl chloride to an alcohol (3-hydroxy...), preventing cyclization.[1] |

| 1H-NMR | Confirm 3-chloropropyl signals | Verify the triplet at ~3.8 ppm (CH2-Cl) to ensure the alkyl chloride is intact and not hydrolyzed. |

Handling, Stability & Safety

Signal Word: WARNING (Irritant)

-

Reactivity Profile: The C-Cl bond is an alkylating agent.[1] While less reactive than an acid chloride, it can alkylate DNA or proteins over prolonged exposure.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

-

Why? Moisture acts slowly on the amide bond and the alkyl chloride. Long-term storage at room temperature can lead to the formation of HCl, which autocatalyzes further degradation.[1]

-

-

Safety Precaution: Wear nitrile gloves and use a fume hood. In case of skin contact, wash with soap and water immediately; the lipophilic nature of the propanamide chain facilitates skin absorption.

References

-

ChemicalBook. (2023).[2] Propanamide, 3-chloro-N-(2-nitrophenyl)- Product Properties and Suppliers. Retrieved from [1]

-

BLD Pharm. (2024). Product Data Sheet: 3-Chloro-N-(2-nitrophenyl)propanamide (CAS 2790-97-8).[1][2][3][4][5] Retrieved from [1]

-

National Institutes of Health (NIH). (1999). Solid-Phase Synthesis of 3,4,5-Substituted 1,5-Benzodiazepin-2-ones. Journal of Organic Chemistry. Retrieved from [1]

-

ChemScene. (2024). Safety Data Sheet and Product Specifications for Nitro-Propanamide Derivatives. Retrieved from [1]

-

PubChem. (2025).[6] Compound Summary: 3-chloro-N-phenylpropanamide Derivatives. Retrieved from [1]

Sources

- 1. 4850-93-5|N-(4-Nitrophenyl)propionamide|BLD Pharm [bldpharm.com]

- 2. Propanamide, 3-chloro-N-(2-nitrophenyl)- | 2790-97-8 [chemicalbook.com]

- 3. 60284-53-9|3-Chloro-N-(3-nitrophenyl)propanamide|BLD Pharm [bldpharm.com]

- 4. 2790-97-8_CAS号:2790-97-8_3-chloro-propionic acid-(2-nitro-anilide) - 化源网 [chemsrc.com]

- 5. 10147-70-3|2-Chloro-N-(2-nitrophenyl)acetamide|BLD Pharm [bldpharm.com]

- 6. 3-chloro-N-phenylpropanamide | C9H10ClNO | CID 240404 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-chloro-N-(2-nitrophenyl)propanamide in Material Science

Document Version: 1.0

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 3-chloro-N-(2-nitrophenyl)propanamide in material science. While direct applications of this specific molecule are not extensively documented, its unique trifunctional structure—comprising a reactive chloropropyl group, a hydrogen-bonding amide linkage, and an electrochemically active nitrophenyl moiety—presents significant opportunities for the development of novel functional materials. This guide outlines detailed, field-proven protocols for the synthesis of the compound and its hypothetical, yet scientifically grounded, applications as a functional monomer for polymer synthesis, a surface modification agent, and a core component in electrochemical sensing platforms. Each protocol is designed as a self-validating system, with in-depth explanations of the causality behind experimental choices, and is supported by authoritative references.

Introduction: The Potential of a Trifunctional Building Block

3-chloro-N-(2-nitrophenyl)propanamide is a specialized organic compound that, from a material science perspective, can be viewed as a versatile molecular building block. Its utility stems from the distinct reactivity and properties of its three primary functional domains:

-

The Chloropropyl Group: This reactive alkyl halide serves as a prime site for nucleophilic substitution, making it an excellent handle for grafting the molecule onto surfaces or for initiating certain types of polymerization, such as Atom Transfer Radical Polymerization (ATRP).

-

The Amide Linkage: The -CONH- group is a robust chemical linker that offers mechanical stability and the ability to form hydrogen bonds. In a polymeric system, these intermolecular forces can significantly influence properties like thermal stability, solvent resistance, and mechanical strength.

-

The 2-Nitrophenyl Group: This aromatic ring substituted with a nitro group introduces a range of functionalities. The nitro group is strongly electron-withdrawing, which can activate the molecule for certain nucleophilic aromatic substitution reactions.[1] More importantly, it is an excellent chromophore and is electrochemically active, making it a prime candidate for applications in optical materials and chemical sensors.[2][3]

This guide will explore how these distinct features can be harnessed to create advanced materials with tailored properties.

Synthesis of 3-chloro-N-(2-nitrophenyl)propanamide

The foundational step for any application is the reliable synthesis of the title compound. The most direct and widely practiced method for forming an amide bond is the reaction of an amine with an acyl chloride.

Synthesis Protocol

This protocol details the synthesis of 3-chloro-N-(2-nitrophenyl)propanamide from 2-nitroaniline and 3-chloropropionyl chloride.

Materials:

-

2-nitroaniline

-

3-chloropropionyl chloride

-

Triethylamine (Et3N) or Pyridine (as a base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Standard laboratory glassware, magnetic stirrer, and fume hood

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-nitroaniline (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of aniline).

-

Base Addition: Add triethylamine (1.1 eq) to the solution. The base is crucial to neutralize the HCl gas that is generated during the reaction, preventing it from protonating the starting amine and stopping the reaction.

-

Cooling: Cool the flask to 0 °C in an ice bath. This is to control the exothermicity of the acylation reaction.

-

Acyl Chloride Addition: Dissolve 3-chloropropionyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred aniline solution over 30 minutes. A precipitate (triethylammonium chloride) will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting aniline.

-

Work-up:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO3 solution (to remove any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent in vacuo to yield the crude product.

-

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 3-chloro-N-(2-nitrophenyl)propanamide as a solid.

Characterization Data (Expected)

| Analysis | Expected Result |

| Appearance | Yellowish solid |

| ¹H NMR | Peaks corresponding to aromatic protons, -NH proton (amide), and two methylene groups (-CH2CH2Cl) |

| ¹³C NMR | Peaks for aromatic carbons, carbonyl carbon, and aliphatic carbons |

| FT-IR (cm⁻¹) | ~3300 (N-H stretch), ~1670 (C=O stretch, Amide I), ~1520 & ~1340 (N-O asymmetric and symmetric stretches of NO₂) |

| Mass Spec (m/z) | [M+H]⁺ peak corresponding to the molecular weight of C₉H₉ClN₂O₃ |

Application I: Functional Monomer for Polymer Synthesis

The presence of the reactive chloro group allows 3-chloro-N-(2-nitrophenyl)propanamide to be used as a monomer in controlled radical polymerization techniques like ATRP, or in conventional free-radical polymerization. The resulting polymer, poly(3-chloro-N-(2-nitrophenyl)propanamide), would feature a pendant nitrophenyl group on each repeating unit, creating a functional polymer with potential applications in optics or sensing.

Rationale for Polymerization

By transforming the small molecule into a macromolecule, we can translate its properties into a processable material (e.g., a film, fiber, or coating). The polymer backbone provides mechanical integrity, while the pendant nitrophenyl groups impart the desired functionality. The amide groups contribute to inter-chain hydrogen bonding, potentially leading to a material with high thermal stability.

Polymerization Workflow Diagram

Caption: Workflow for free-radical polymerization of the functional monomer.

Protocol for Free-Radical Polymerization

This protocol is based on standard procedures for the polymerization of acrylamide derivatives.[4]

Materials:

-

3-chloro-N-(2-nitrophenyl)propanamide (monomer)

-

Azobisisobutyronitrile (AIBN) as a radical initiator

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous

-

Methanol (for precipitation)

-

Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques

Procedure:

-

Setup: In a Schlenk flask, dissolve the monomer (e.g., 2 g) and AIBN (typically 0.1-1 mol% relative to the monomer) in anhydrous DMSO (10 mL).

-

Degassing: The presence of oxygen can inhibit free-radical polymerization.[5] Degas the solution by subjecting it to three freeze-pump-thaw cycles or by bubbling dry nitrogen gas through the solution for at least 30 minutes.

-

Initiation: Place the sealed flask in a preheated oil bath at 70 °C. AIBN thermally decomposes at this temperature to generate radicals, initiating polymerization.

-

Polymerization: Allow the reaction to proceed for 2-24 hours. The viscosity of the solution will increase as the polymer forms.

-

Termination & Isolation: Cool the reaction to room temperature. Slowly pour the viscous solution into a large excess of a non-solvent, such as methanol, while stirring vigorously. The polymer will precipitate as a solid.

-

Purification: Collect the polymer by filtration, wash it thoroughly with fresh methanol to remove any unreacted monomer and initiator, and then dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.

Application II: Surface Modification Agent

The chloropropyl group provides a covalent anchoring point to surfaces rich in nucleophilic groups, such as hydroxyl (-OH) or amine (-NH₂) groups. This allows for the creation of surfaces with the specific chemical and physical properties of the nitrophenyl group.

Rationale for Surface Modification

Modifying a surface can dramatically alter its properties, such as wettability, adhesion, and chemical reactivity. By grafting 3-chloro-N-(2-nitrophenyl)propanamide onto a substrate like glass (silica), we can create a surface that can be used in specialized applications like selective adsorption or as a platform for building sensors.

Surface Modification Workflow Diagram

Caption: Principle of electrochemical detection using a polymer-modified electrode.

Protocol for Electrode Fabrication and Measurement

This protocol describes how to use the polymer synthesized in Section 3 to create a modified electrode for sensing applications.

Materials:

-

Glassy carbon electrode (GCE)

-

Polymer from Section 3.3

-

N,N-Dimethylformamide (DMF)

-

Alumina slurry (for polishing)

-

Phosphate buffer solution (PBS), pH 7.0

-

Standard electrochemical cell with reference (e.g., Ag/AgCl) and counter (e.g., Pt wire) electrodes

-

Potentiostat

Procedure:

-

Electrode Preparation:

-

Polish the GCE surface with alumina slurry on a polishing pad to a mirror finish.

-

Sonciate the electrode in deionized water and then ethanol to remove any polishing residue. Dry the electrode.

-

-

Electrode Modification:

-

Prepare a dilute solution of the synthesized polymer in DMF (e.g., 1 mg/mL).

-

Drop-cast a small, precise volume (e.g., 5 µL) of the polymer solution onto the GCE surface and allow the solvent to evaporate completely at room temperature or in a low-temperature oven. This creates a thin film of the functional polymer on the electrode.

-

-

Electrochemical Measurement:

-

Assemble the electrochemical cell with the modified GCE as the working electrode, a Pt wire as the counter electrode, and Ag/AgCl as the reference electrode in a PBS solution.

-

Perform cyclic voltammetry (CV) or differential pulse voltammetry (DPV) to characterize the electrochemical behavior of the modified electrode. A reduction peak corresponding to the nitro group should be observed.

-

To use as a sensor, add varying concentrations of an analyte to the PBS and record the DPV scans. The change in the peak current or potential of the nitro group reduction can be correlated with the analyte concentration. [6]

-

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. Electrochemical detection of 2-nitrophenol using a heterostructure ZnO/RuO 2 nanoparticle modified glassy carbon electrode - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08669B [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Rapid RAFT Polymerization of Acrylamide with High Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Electrochemical Detection of 4-Nitrophenol Using a Novel SrTiO3/Ag/rGO Composite - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Comprehensive Guide to the Analytical Characterization of 3-chloro-N-(2-nitrophenyl)propanamide

Abstract: This document provides a detailed guide for the comprehensive analytical characterization of 3-chloro-N-(2-nitrophenyl)propanamide, a key intermediate in pharmaceutical synthesis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing not only the procedural steps but also the scientific rationale behind methodological choices. We will cover spectroscopic identification, chromatographic purity assessment, and key physicochemical characterization techniques, forming an integrated strategy to ensure compound identity, purity, and stability.

Introduction

3-chloro-N-(2-nitrophenyl)propanamide is a substituted propanamide derivative whose structural features—a reactive chloropropyl chain, an amide linkage, and a nitroaromatic ring—make it a versatile building block in medicinal chemistry. The precise characterization of such intermediates is a non-negotiable cornerstone of drug development, directly impacting the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Inadequate characterization can lead to the propagation of impurities, unpredictable reaction kinetics, and potential downstream regulatory hurdles.

This guide moves beyond a simple listing of methods. It is structured to provide a logical workflow, beginning with unequivocal structural confirmation and progressing through quantitative purity analysis and physicochemical profiling. Each section explains the causality behind the chosen parameters, empowering the user to not only execute the protocols but also to adapt them to specific laboratory contexts and instrumentation.

Overall Analytical Workflow

A robust characterization strategy follows a hierarchical approach. First, the identity of the molecule is unequivocally confirmed using a combination of spectroscopic techniques. Next, the purity of the bulk substance is quantified, and potential impurities are identified. Finally, critical physicochemical properties like thermal stability are assessed.

Caption: Integrated workflow for the characterization of 3-chloro-N-(2-nitrophenyl)propanamide.

Spectroscopic Identification

The primary goal of this stage is to confirm that the synthesized molecule has the correct atomic connectivity and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation in solution. Both ¹H and ¹³C NMR should be performed.

Expertise & Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it readily dissolves the polar analyte and its high boiling point ensures sample stability. The amide proton (N-H) is often broad but is clearly visible in DMSO-d₆, unlike in other solvents like chloroform-d where it can exchange too rapidly. Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm).

Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve in ~0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS.

-

Instrument: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

-

Acquisition: Acquire data at 25 °C. Key parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Data Analysis: Integrate all peaks and assign them to the corresponding protons.

Expected ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~10.2 | Singlet (broad) | 1H | Amide N-H | Deshielded due to the adjacent carbonyl and aromatic ring. |

| ~8.1 | Doublet of Doublets | 1H | Aromatic CH (ortho to -NO₂) | Strongly deshielded by the electron-withdrawing nitro group. |

| ~7.7 | Triplet of Doublets | 1H | Aromatic CH | Standard aromatic region, splitting from adjacent protons. |

| ~7.5 | Doublet | 1H | Aromatic CH (ortho to amide) | Influenced by the amide substituent. |

| ~7.3 | Triplet | 1H | Aromatic CH | Standard aromatic region. |

| ~3.9 | Triplet | 2H | -CH₂-Cl | Deshielded by the adjacent electronegative chlorine atom. |

| ~2.9 | Triplet | 2H | -CO-CH₂ - | Deshielded by the adjacent carbonyl group. |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering definitive confirmation of its elemental composition. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

Expertise & Causality: Electrospray Ionization (ESI) is the ideal ionization technique for this molecule due to the presence of polar functional groups (amide, nitro) that can be readily protonated or form adducts. Running in both positive and negative ion modes can provide complementary information. The molecular formula C₉H₉ClN₂O₃ gives an exact mass of 228.03 Da.[1]

Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in acetonitrile or methanol.

-

Chromatography: A short C18 column can be used for rapid elution into the mass spectrometer. A simple isocratic mobile phase of 50:50 acetonitrile:water with 0.1% formic acid is sufficient.

-

MS Parameters (Positive ESI Mode):

-

Ion Source: Electrospray Ionization (ESI)

-

Scan Range: 50 - 500 m/z

-

Capillary Voltage: ~3.5 kV

-

Source Temperature: ~120 °C

-

-

Data Analysis: Identify the parent ion peaks corresponding to common adducts.

Expected Mass-to-Charge Ratios (m/z)

| Adduct | Formula | Expected m/z |

|---|---|---|

| [M+H]⁺ | [C₉H₁₀ClN₂O₃]⁺ | 229.04 |

| [M+Na]⁺ | [C₉H₉ClN₂O₃Na]⁺ | 251.02 |

| [M+K]⁺ | [C₉H₉ClN₂O₃K]⁺ | 266.99 |

| [M-H]⁻ | [C₉H₈ClN₂O₃]⁻ | 227.02 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the key functional groups present in the molecule.

Expertise & Causality: The analysis of a structurally similar compound, 3-chloro-N-(2-nitrophenyl)benzamide, provides excellent reference values for the characteristic vibrational frequencies.[2] The key is to look for the combination of N-H stretching, amide C=O stretching, and the asymmetric/symmetric stretches of the nitro group.

Protocol: FTIR-ATR

-

Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. A background scan should be run first.

-

Data Analysis: Identify and label the characteristic peaks.

Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

|---|---|---|

| ~3350 | Amide N-H | Stretching |

| ~1685 | Amide C=O | Stretching (Amide I) |

| ~1540 | Amide N-H | Bending (Amide II) |

| ~1500 & ~1340 | Nitro (-NO₂) | Asymmetric & Symmetric Stretching |

| ~750 | C-Cl | Stretching |

Purity and Impurity Profiling

Once identity is confirmed, the next critical step is to determine the purity of the material and identify any process-related or degradation impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the gold standard for purity analysis of non-volatile organic compounds. A reverse-phase method is ideal for this molecule.

Expertise & Causality: A C18 (octadecylsilane) stationary phase is chosen for its hydrophobicity, which provides good retention for the moderately polar analyte. The mobile phase consists of a mixture of a weak organic solvent (acetonitrile) and an aqueous buffer. Acetonitrile is preferred over methanol as it typically provides better peak shape and lower viscosity. A small amount of acid (formic or phosphoric) is added to the mobile phase to suppress the ionization of any acidic or basic functional groups, ensuring sharp, symmetrical peaks.[3] UV detection at 254 nm is effective due to the strong absorbance of the nitroaromatic chromophore.

Caption: Standard workflow for HPLC purity analysis.

Protocol: Reversed-Phase HPLC for Purity Assay

-

Instrumentation: HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Elution:

-

Start with a 30% B to 95% B gradient over 20 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to 30% B and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Sample Preparation: Prepare a sample solution at approximately 0.5 mg/mL in a 50:50 acetonitrile:water diluent.

-

Analysis: Inject 10 µL. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Typical HPLC Method Validation Parameters

| Parameter | Typical Performance Target | Rationale |

|---|---|---|

| Linearity (R²) | > 0.999 | Ensures a proportional response across a range of concentrations. |

| Accuracy (% Recovery) | 98.0 - 102.0% | Confirms the method quantifies the true amount of analyte present. |

| Precision (% RSD) | < 2.0% | Demonstrates the repeatability and reproducibility of the method. |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | The lowest concentration at which the analyte can be reliably detected. |

| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | The lowest concentration that can be quantified with acceptable precision. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile or semi-volatile impurities, such as residual solvents from the synthesis (e.g., acetonitrile, thionyl chloride byproducts) or volatile starting materials.[5][6]

Protocol: GC-MS for Volatile Impurities

-

Instrumentation: GC system with a mass spectrometer detector and a non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[4]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250 °C (Split mode).

-

Oven Program:

-

Initial: 40 °C, hold for 5 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Parameters: Electron Ionization (EI) at 70 eV, scanning from 35-500 amu.

-

Sample Preparation: Dissolve a known amount of the sample (~10 mg/mL) in a suitable high-purity solvent like dichloromethane.

Physicochemical Characterization

Thermal Analysis (DSC/TGA)

Thermal analysis provides critical information on the melting point, thermal stability, and presence of bound solvents or water.

Expertise & Causality: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, revealing phase transitions like melting. A sharp melting endotherm is indicative of high purity.[7] Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature, indicating decomposition temperatures and the presence of volatile components.

Protocol: DSC for Melting Point

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and crimp securely.

-

Instrument Parameters:

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 25 °C to a temperature above the expected melt (e.g., 200 °C). A related compound melts at 126 °C (399 K).[2]

-

-

Analysis: The onset temperature of the main endothermic peak is reported as the melting point.

Conclusion

The analytical characterization of 3-chloro-N-(2-nitrophenyl)propanamide requires an integrated, multi-technique approach. The protocols and insights provided in this guide establish a robust framework for confirming the molecule's identity, quantifying its purity, and assessing its key physicochemical properties. By combining NMR, MS, and FTIR for structural elucidation with chromatographic methods like HPLC and GC-MS for purity assessment, and thermal analysis for stability, researchers and developers can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby supporting a more efficient and reliable drug development pipeline.

References

- SIELC Technologies. (2018). Separation of Propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- on Newcrom R1 HPLC column.

-

IUCrData. (2015). Crystal structure of 3-chloro-N-(2-nitrophenyl)benzamide. Available at: [Link]

-

Thoreauchem. (n.d.). 3-chloro-N-(2-nitrophenyl)propanamide-2790-97-8. Available at: [Link]

-

Hamlet, C. G. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants, 15(4), 451-465. Available at: [Link]

-

Brereton, P., et al. (2001). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. Journal of AOAC International, 84(2), 455-465. Available at: [Link]

-

Cieśla, M., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4358. Available at: [Link]

Sources

- 1. 3-chloro-N-(2-nitrophenyl)propanamide-2790-97-8 - Thoreauchem [thoreauchem.com]

- 2. Crystal structure of 3-chloro-N-(2-nitrophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- | SIELC Technologies [sielc.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals [mdpi.com]

Application Note: High-Efficiency Synthesis of 3-Chloro-N-(2-nitrophenyl)propanamide Derivatives

Abstract & Strategic Utility

This application note details the optimized protocol for synthesizing 3-chloro-N-(2-nitrophenyl)propanamide and its substituted derivatives. These scaffolds are critical intermediates in medicinal chemistry, serving two primary functions:

-

Precursors for Heterocycles: They are the direct linear precursors for 3,4-dihydroquinoxalin-2(1H)-ones via reductive cyclization.

-

Covalent Warhead Installation: The 3-chloropropanamide moiety acts as a "masked" acrylamide. Under physiological or specific basic conditions, it undergoes elimination to form an acrylamide Michael acceptor, or reacts directly via

displacement with cysteine residues in target proteins.[1]

Key Challenge: The ortho-nitro group exerts a strong electron-withdrawing effect and steric hindrance, significantly reducing the nucleophilicity of the aniline nitrogen.[1] Standard acylation protocols often result in low conversion or require extended reaction times. This guide presents a base-catalyzed, high-concentration protocol to overcome this kinetic barrier.

Reaction Mechanism & Retrosynthesis[1]

The synthesis proceeds via a nucleophilic acyl substitution (Schotten-Baumann type) between a 2-nitroaniline derivative and 3-chloropropanoyl chloride.[1]

Mechanism Visualization

The following diagram illustrates the reaction pathway and the competing elimination side-reaction that must be suppressed.

Caption: Figure 1. Reaction pathway showing the formation of the target amide and the potential elimination risk to acrylamide.[1]

Critical Reaction Parameters

The electron-deficient nature of 2-nitroaniline requires careful modulation of solvent and base.[1]

| Parameter | Recommended Choice | Rationale |

| Solvent | Dichloromethane (DCM) or THF | DCM provides excellent solubility for the acid chloride and product. THF is preferred if the aniline is heavily substituted and insoluble in DCM. |

| Base | Pyridine (1.5 eq) or Et3N | Pyridine acts as both a base and a nucleophilic catalyst (forming a reactive acyl-pyridinium intermediate), which is crucial for sterically hindered/electron-poor anilines. |

| Stoichiometry | 1.0 : 1.2 (Amine : Acid Chloride) | Slight excess of electrophile ensures complete consumption of the valuable/toxic aniline. |

| Temperature | Start cold to control exotherm; warm to RT to drive conversion. Reflux is rarely needed and risks elimination. |

Standard Operating Procedure (SOP)

Materials

-

Substrate: 2-Nitroaniline (or derivative, e.g., 4-chloro-2-nitroaniline).[1][2]

-

Reagent: 3-Chloropropanoyl chloride (Handle in fume hood; lachrymator).

-

Base: Triethylamine (

) or Pyridine (Anhydrous). -

Solvent: Dichloromethane (DCM), anhydrous.[3]

Step-by-Step Protocol

-

Preparation of Nucleophile Solution:

-

In a clean, oven-dried 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 2-nitroaniline (10.0 mmol, 1.38 g) in DCM (40 mL).

-

Add Triethylamine (12.0 mmol, 1.67 mL) or Pyridine (1.0 mL).

-

Note: If the aniline does not dissolve completely, the reaction can proceed as a suspension; it will clarify as the product forms.[1]

-

-

Acylation (The Critical Step):

-

Cool the reaction mixture to

using an ice-water bath. -

Dilute 3-chloropropanoyl chloride (12.0 mmol, 1.15 mL) in DCM (10 mL) in a separate vial.

-

Add the acid chloride solution dropwise over 15–20 minutes.

-

Checkpoint: The solution may turn yellow/orange. White precipitate (amine-HCl salt) will form immediately.

-

-

Reaction Maintenance:

-

Remove the ice bath after addition is complete.

-

Stir at Room Temperature (

) for 3–6 hours. -

Monitoring: Check by TLC (Eluent: 30% EtOAc in Hexanes). The starting material (bright yellow/orange spot) should disappear. The product is usually less polar.

-

-

Workup (Purification):

-

Quench: Add water (50 mL) to the reaction mixture.

-

Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.

-

Acid Wash (Crucial): Wash the organic layer with 1M HCl (2 x 30 mL).

-

Why? This removes unreacted aniline and the pyridine/Et3N.

-

-

Base Wash: Wash with Saturated

(1 x 30 mL) to remove residual acid. -

Drying: Wash with Brine (saturated NaCl), dry over anhydrous

, and filter.[1] -

Concentration: Evaporate the solvent under reduced pressure (Rotavap) at

.

-

-

Crystallization:

-

The crude solid is often pure enough (>95%). If necessary, recrystallize from Ethanol or DCM/Hexane .[1]

-

Experimental Workflow Diagram

Caption: Figure 2. Step-by-step experimental workflow for isolation of high-purity amide.

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Low Yield / SM Remaining | Aniline is too electron-deficient.[1] | Switch base to Pyridine (solvent amount) or add 10 mol% DMAP . Heat to mild reflux ( |

| Product is an Oil | Residual solvent or impurities. | Triturate with cold Hexane or Diethyl Ether to induce precipitation. |

| NMR shows Doublets at | Elimination to Acrylamide .[1] | Workup was too basic or Rotavap bath was too hot. Keep temp |

Self-Validating QC Criteria:

-

1H NMR (

): Look for the triplet-triplet pattern of the ethyl chain ( -

Absence of Vinyl Protons: Ensure no signals in the alkene region (5.5–6.5 ppm), which indicates elimination.

Downstream Application: Quinoxalinone Synthesis[1][4]

To validate the utility of the synthesized protocol, the product can be cyclized to a quinoxalinone.[1]

-

Reduction: Treat the 3-chloro-N-(2-nitrophenyl)propanamide with

or -

Cyclization: The resulting amine intramolecularly displaces the chloride (often spontaneously or with mild heating) to form 3,4-dihydro-2(1H)-quinoxalinone .

References

-

BenchChem. (2025).[3][4] N-(2-chloroacetyl)-3-nitrobenzamide Derivatives: A Technical Guide to Synthesis. Retrieved from

-

PubChem. (2025).[5] 3-chloro-N-(2-nitrophenyl)propanamide Compound Summary. National Library of Medicine. Retrieved from

-

Santa Cruz Biotechnology. 3-chloro-N-(4-nitrophenyl)propanamide Product Data. Retrieved from

-

Organic Chemistry Portal. Synthesis of Quinoxalinones. Retrieved from

- Mamedov, V. A. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Springer International Publishing.

Sources

Application Notes and Protocols for the Synthesis of 3-chloro-N-(2-nitrophenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 3-chloro-N-(2-nitrophenyl)propanamide, a valuable intermediate in organic synthesis and drug discovery. The protocol details a robust method for the acylation of 2-nitroaniline with 3-chloropropanoyl chloride. This guide offers in-depth insights into the reaction mechanism, optimal conditions, safety precautions, and methods for purification and characterization. The information presented herein is intended to enable researchers to reliably synthesize this compound and utilize it in further synthetic applications.

Introduction

3-chloro-N-(2-nitrophenyl)propanamide serves as a key building block in the synthesis of various heterocyclic compounds and is of significant interest to the pharmaceutical industry. Its structure incorporates a reactive chloro-functionalized propyl chain and a nitro-substituted aromatic ring, making it a versatile precursor for a range of chemical transformations. The amide linkage is typically formed through the nucleophilic attack of the amino group of 2-nitroaniline on the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. Understanding the nuances of this reaction is critical for achieving high yields and purity.

Reaction Scheme

The synthesis of 3-chloro-N-(2-nitrophenyl)propanamide proceeds via a nucleophilic acyl substitution reaction.

Caption: General reaction scheme for the synthesis of 3-chloro-N-(2-nitrophenyl)propanamide.

Experimental Protocol

This protocol is adapted from established procedures for the acylation of substituted anilines and provides a reliable method for the synthesis of the target compound.[1]

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 2-Nitroaniline | Reagent | Sigma-Aldrich |

| 3-Chloropropanoyl chloride | 98% | Alfa Aesar |

| Triethylamine (TEA) | ≥99.5% | Fisher Scientific |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Acros Organics |

| Hydrochloric acid (HCl), 1M solution | ACS | VWR |

| Saturated sodium bicarbonate (NaHCO₃) solution | ACS | LabChem |

| Brine (saturated NaCl solution) | ACS | LabChem |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent | EMD Millipore |

| Round-bottom flask | - | - |

| Magnetic stirrer and stir bar | - | - |

| Ice bath | - | - |

| Dropping funnel | - | - |

| Separatory funnel | - | - |

| Rotary evaporator | - | - |

| Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄) | - | Merck |

Safety Precautions

-

2-Nitroaniline: Toxic and may be fatal if swallowed, in contact with skin, or if inhaled. It is also a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

3-Chloropropanoyl chloride: Corrosive, causes severe skin burns and eye damage, and is harmful if swallowed. Reacts violently with water. Handle with extreme care in a fume hood, wearing acid-resistant gloves, a lab coat, and a face shield.[2]

-

Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Harmful if swallowed or inhaled. Use in a well-ventilated fume hood away from ignition sources.

-

Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood with appropriate PPE.

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: To the cooled solution, add triethylamine (1.1 eq) dropwise via syringe. Stir the mixture for 10-15 minutes at 0 °C. The triethylamine acts as a scavenger for the hydrochloric acid byproduct generated during the reaction.[1]

-

Acylation: In a separate, dry dropping funnel, prepare a solution of 3-chloropropanoyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred 2-nitroaniline solution over a period of 30 minutes, ensuring the internal temperature remains at or below 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Work-up: Upon completion of the reaction (as indicated by TLC), quench the reaction by slowly adding 50 mL of deionized water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

Purification

The crude 3-chloro-N-(2-nitrophenyl)propanamide can be purified by recrystallization or column chromatography.

-

Recrystallization: A suitable solvent system for recrystallization may include ethanol/water or ethyl acetate/hexanes. Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly to form crystals.

-

Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic peaks for the aromatic protons, the amide proton (a broad singlet), and the two methylene groups of the propyl chain.

-

¹³C NMR will show resonances for the carbonyl carbon, the aromatic carbons (including those bearing the nitro and amide groups), and the two aliphatic carbons.

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band for the amide C=O stretch is expected around 1680-1650 cm⁻¹.

-

An N-H stretching vibration should be observed around 3300 cm⁻¹.

-

Characteristic peaks for the nitro group (NO₂) will appear around 1520 cm⁻¹ and 1350 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of 3-chloro-N-(2-nitrophenyl)propanamide (C₉H₉ClN₂O₃, MW: 228.63 g/mol ). The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should also be observable.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Extend the reaction time and continue to monitor by TLC. Ensure the 3-chloropropanoyl chloride is of high purity and not hydrolyzed. |

| Side reactions. | Maintain a low temperature during the addition of the acyl chloride. Ensure the use of anhydrous solvent. | |

| Impure Product | Incomplete work-up. | Ensure thorough washing with acid and base to remove unreacted starting materials and byproducts. |

| Co-eluting impurities. | Optimize the solvent system for column chromatography. Consider a different purification method like recrystallization. | |

| Reaction does not start | Deactivated starting material. | The nitro group on the aniline ring is deactivating. Ensure the reaction is stirred efficiently and the reagents are added correctly. |

| Poor quality reagents. | Use freshly opened or purified reagents. Ensure the solvent is completely anhydrous. |

Applications in Drug Development

3-chloro-N-(2-nitrophenyl)propanamide is a versatile intermediate for the synthesis of a variety of biologically active molecules. The chloroethyl group can be used to introduce various functionalities through nucleophilic substitution, while the nitro group can be reduced to an amine, which can then be further derivatized. This allows for the creation of diverse chemical libraries for screening in drug discovery programs. For instance, similar N-acyl-nitroaniline derivatives have been investigated for their potential as anticancer and anti-inflammatory agents.

Workflow Visualization

Sources

purification techniques for 3-chloro-N-(2-nitrophenyl)propanamide

Executive Summary

3-chloro-N-(2-nitrophenyl)propanamide (CAS: 2790-97-8) is a critical synthetic intermediate, primarily utilized in the preparation of 3,4-dihydroquinolin-2(1H)-ones (dihydrocarbostyrils) via intramolecular Friedel-Crafts alkylation. High purity of this acyclic amide is essential because trace impurities—specifically unreacted 2-nitroaniline or premature cyclization products—can significantly degrade the yield and selectivity of subsequent ring-closing steps.

This guide provides a validated purification strategy focusing on solubility-based differentiation . We prioritize recrystallization over chromatography for scalability, utilizing the polarity contrast between the nitro-aromatic moiety and the alkyl chloride tail.

Chemical Profile & Safety

| Property | Specification |

| Chemical Name | 3-chloro-N-(2-nitrophenyl)propanamide |

| Formula | C |

| Molecular Weight | 228.63 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility (Good) | Dichloromethane (DCM), Ethyl Acetate, Acetone, Hot Ethanol |

| Solubility (Poor) | Water, Hexanes, Cold Ethanol |

| Stability Warning | Cyclization Risk: Exposure to strong bases (e.g., NaOH, KOH) or excessive heat (>140°C) may induce cyclization to 3,4-dihydroquinolin-2(1H)-one.[1] |

Synthesis Context & Impurity Profile

Understanding the synthesis is prerequisite to effective purification. The compound is typically generated via N-acylation of 2-nitroaniline with 3-chloropropanoyl chloride.

-

Reaction: 2-Nitroaniline + 3-Chloropropanoyl chloride

Product + HCl -

Major Impurities:

-

2-Nitroaniline (Starting Material): Difficult to remove due to similar solubility; requires acidic washes or specific solvent tuning.

-

3-Chloropropanoic Acid: Hydrolysis byproduct of the acid chloride; removed via weak base wash.

-

3,4-Dihydroquinolin-2(1H)-one: Cyclized byproduct; forms if reaction temperature spikes or workup is too basic.

-

Protocol A: Quench & Extraction (The Foundation)

Objective: Remove bulk acidic byproducts and water-soluble salts without triggering cyclization.

Reagents:

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[2]

-

Saturated Sodium Bicarbonate (NaHCO

) -

1M Hydrochloric Acid (HCl)

-

Brine (Saturated NaCl)

Procedure:

-

Quench: Pour the reaction mixture slowly into ice-cold water (0–5°C) with vigorous stirring.

-

Expert Insight: Low temperature prevents the hydrolysis of the alkyl chloride moiety.

-

-

Extraction: Extract the aqueous mixture with DCM (3 x volumes).

-

Acid Wash (Critical): Wash the combined organic layer with 1M HCl (2x) .

-

Base Wash: Wash with Saturated NaHCO

(2x). -

Drying: Wash with brine, dry over anhydrous Na

SO

Protocol B: Recrystallization (The Gold Standard)

Objective: Isolate high-purity crystals (>98%) suitable for cyclization or analytical standards.

Solvent System: Ethanol / Water (Solvent/Anti-solvent) Rationale: The compound is highly soluble in hot ethanol but insoluble in water. The polarity of the nitro group facilitates good crystal lattice formation in protic solvents.

Step-by-Step:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add absolute Ethanol (approx. 5-7 mL per gram of solid).

-

Heating: Heat to reflux (approx. 78°C) with stirring until fully dissolved.

-

Note: If undissolved particles remain (likely inorganic salts), perform a hot filtration.

-

-

Nucleation: Remove from heat. While still hot, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.

-

Clarification: Add 1-2 drops of hot Ethanol to clear the solution.

-

Crystallization: Allow the flask to cool to room temperature undisturbed (approx. 1 hour). Then, place in an ice bath (0-4°C) for 30 minutes.

-

Troubleshooting: If "oiling out" occurs (droplets instead of crystals), reheat to dissolve and cool more slowly, or seed with a pure crystal.

-

-

Filtration: Collect crystals via vacuum filtration using a Büchner funnel.

-

Wash: Wash the filter cake with ice-cold 20% Ethanol/Water.

-

Drying: Dry in a vacuum oven at 40°C for 4 hours.